3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile
Overview
Description
3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile is a synthetic organic compound with the molecular formula C16H12ClNO2.
Mechanism of Action
Target of Action
The compound 3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile is a type of phenoxy herbicide . Phenoxy herbicides are known to mimic the auxin growth hormone indoleacetic acid (IAA) . The primary targets of these herbicides are broad-leaf plants .
Mode of Action
Phenoxy herbicides, including this compound, act by mimicking the auxin growth hormone . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, often referred to as "growing to death" . This results in the selective killing of broad-leaf weeds, leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in plant growth and development, specifically those regulated by the auxin growth hormone . By mimicking this hormone, the compound disrupts normal plant growth, leading to rapid, uncontrolled growth and eventually plant death .
Result of Action
The result of the action of this compound is the death of broad-leaf plants . By mimicking the auxin growth hormone, the compound induces rapid, uncontrolled growth in these plants . This leads to structural instability and eventually plant death, effectively controlling the population of broad-leaf weeds in a given area .
Preparation Methods
The synthesis of 3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile typically involves the reaction of 4-chloro-2-methylphenol with 3-bromobenzonitrile under basic conditions. The reaction is carried out using sodium hydride as a base and dimethylformamide as a solvent. The mixture is heated at 125°C for 24 hours under an argon atmosphere . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitrile groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include phenolic compounds, amines, and substituted derivatives.
Scientific Research Applications
3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile can be compared with similar compounds such as:
4-(4-Chloro-3-methylphenoxy)phenol: Similar structure but different functional groups.
3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde: Contains a methoxy group instead of a nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-(4-chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-11-9-13(17)5-6-16(11)20-14-4-2-3-12(10-14)15(19)7-8-18/h2-6,9-10H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPGHPJNKYLPDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=CC=CC(=C2)C(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.